2-((3,3,3-Trifluoropropyl)thio)acetic acid
Overview
Description
2-((3,3,3-Trifluoropropyl)thio)acetic acid: is an organic compound with the molecular formula C5H7F3O2S and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of a trifluoropropyl group attached to a thioacetic acid moiety, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,3,3-Trifluoropropyl)thio)acetic acid typically involves the reaction of 3,3,3-trifluoropropylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-((3,3,3-Trifluoropropyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3,3,3-Trifluoropropyl)thio)acetic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((3,3,3-Trifluoropropyl)thio)acetic acid involves its interaction with molecular targets through the trifluoropropyl group and the thioacetic acid moiety. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, while the thioacetic acid moiety can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 2-((3,3,3-Trifluoropropyl)thio)propanoic acid
- 2-((3,3,3-Trifluoropropyl)thio)butanoic acid
- 2-((3,3,3-Trifluoropropyl)thio)pentanoic acid
Comparison: 2-((3,3,3-Trifluoropropyl)thio)acetic acid is unique due to its specific combination of the trifluoropropyl group and the thioacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropylsulfanyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c6-5(7,8)1-2-11-3-4(9)10/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMLMWKTDBCIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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